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Compound of Interest

Compound Name: (R)-GNE-274

Cat. No.: B14900678 Get Quote

This technical guide provides an in-depth overview of (R)-GNE-274, a notable selective

estrogen receptor (ER) modulator. Tailored for researchers, scientists, and professionals in

drug development, this document details the compound's chemical properties, mechanism of

action, and relevant experimental methodologies.

Core Compound Data
(R)-GNE-274 is the (R)-enantiomer of GNE-274. While a specific CAS number for the (R)-

isomer is not readily available in public databases, the racemic mixture is well-documented.

Property Value Source

Compound Name (R)-GNE-274 N/A

CAS Number
2369048-69-9 (for racemate

GNE-274)
[1][2][3]

Molecular Weight 457.56 g/mol N/A

Molecular Formula C₂₉H₃₁NO₄ N/A

Description

A non-degrader and partial

agonist of the estrogen

receptor, structurally related to

GDC-0927.

[1][4][5]
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Mechanism of Action: Estrogen Receptor
Modulation
(R)-GNE-274 functions as a partial agonist of the estrogen receptor (ER), distinguishing it from

selective estrogen receptor degraders (SERDs) like GDC-0927. Its mechanism does not

involve the degradation of the ER protein. Instead, it modulates ER activity, leading to an

increase in chromatin accessibility at ER-DNA binding sites. This activity suggests a role in

altering the transcriptional landscape in ER-positive cells.

The estrogen signaling pathway is complex, involving both genomic and non-genomic actions.

In the classical genomic pathway, estrogen binds to ERs in the nucleus, leading to dimerization

and binding to estrogen response elements (EREs) on DNA, thereby regulating gene

transcription. Non-genomic pathways involve membrane-associated ERs that can activate

various downstream signaling cascades. As a partial agonist, (R)-GNE-274 likely influences a

subset of these transcriptional and signaling events.
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Experimental Protocols
A key application of (R)-GNE-274 is in studying the epigenetic modifications induced by ER

modulation, particularly changes in chromatin accessibility. The Assay for Transposase-

Accessible Chromatin with sequencing (ATAC-seq) is a powerful technique for this purpose.
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Below is a generalized workflow for investigating the effect of (R)-GNE-274 on chromatin

accessibility in a cell-based assay.

General Workflow for (R)-GNE-274 Treatment and ATAC-
seq Analysis
This workflow outlines the key steps from cell treatment to data analysis. Specific parameters

such as cell type, seeding density, and (R)-GNE-274 concentration should be optimized for

each experimental system.
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Experimental Workflow: (R)-GNE-274 and ATAC-seq

1. Cell Culture
(e.g., ER+ breast cancer cells)

2. Treatment
- (R)-GNE-274

- Vehicle Control (DMSO)

3. Nuclei Isolation

4. Tn5 Tagmentation
(DNA fragmentation and adapter ligation)

5. Library Preparation
(PCR amplification)

6. High-Throughput Sequencing

7. Bioinformatic Analysis
- Peak Calling

- Differential Accessibility
- Motif Analysis

Click to download full resolution via product page

(R)-GNE-274 ATAC-seq Workflow

Detailed Methodological Considerations
Cell Culture and Treatment:
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Cell Lines: Estrogen receptor-positive (ER+) cell lines, such as MCF-7, are appropriate

models.

Treatment Conditions: Cells are typically treated with (R)-GNE-274 at various concentrations

(e.g., nanomolar to micromolar range) for a specified duration. A vehicle control (e.g.,

DMSO) is essential.

ATAC-seq Protocol: The ATAC-seq protocol generally involves the following key steps:

Nuclei Isolation: A crucial step to separate nuclei from cytoplasmic components.

Tagmentation: Isolated nuclei are treated with a hyperactive Tn5 transposase, which

simultaneously cuts accessible DNA and ligates sequencing adapters.

DNA Purification and Library Preparation: The tagmented DNA is purified and then amplified

by PCR to generate a sequencing library.

Sequencing: The library is sequenced using a high-throughput sequencing platform.

Bioinformatic Analysis:

Peak Calling: Identifies regions of open chromatin (peaks) from the sequencing data.

Differential Accessibility Analysis: Compares the chromatin accessibility between (R)-GNE-
274-treated and control samples to identify regions that are significantly more or less

accessible upon treatment.

Transcription Factor Footprinting: Can be used to infer transcription factor binding sites

within the accessible chromatin regions.[6][7][8]

Motif Analysis: Identifies enriched transcription factor binding motifs within the differentially

accessible regions, providing insights into the regulatory networks affected by (R)-GNE-274.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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